molecular formula C9H7F3O4S B12569004 3-Methoxy-4-(trifluoromethanesulfonyl)benzaldehyde CAS No. 190786-10-8

3-Methoxy-4-(trifluoromethanesulfonyl)benzaldehyde

Cat. No.: B12569004
CAS No.: 190786-10-8
M. Wt: 268.21 g/mol
InChI Key: DJEORXFGOZPZGX-UHFFFAOYSA-N
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Description

3-Methoxy-4-(trifluoromethanesulfonyl)benzaldehyde is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethanesulfonyl group (-SO2CF3) attached to a benzaldehyde core

Preparation Methods

The synthesis of 3-Methoxy-4-(trifluoromethanesulfonyl)benzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxybenzaldehyde with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

3-Methoxy-4-(trifluoromethanesulfonyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and trifluoromethanesulfonyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

3-Methoxy-4-(trifluoromethanesulfonyl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methoxy-4-(trifluoromethanesulfonyl)benzaldehyde exerts its effects is primarily through its reactivity with various molecular targets. The trifluoromethanesulfonyl group is known to enhance the electrophilicity of the benzaldehyde core, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations and applications .

Comparison with Similar Compounds

3-Methoxy-4-(trifluoromethanesulfonyl)benzaldehyde can be compared with similar compounds such as:

Properties

CAS No.

190786-10-8

Molecular Formula

C9H7F3O4S

Molecular Weight

268.21 g/mol

IUPAC Name

3-methoxy-4-(trifluoromethylsulfonyl)benzaldehyde

InChI

InChI=1S/C9H7F3O4S/c1-16-7-4-6(5-13)2-3-8(7)17(14,15)9(10,11)12/h2-5H,1H3

InChI Key

DJEORXFGOZPZGX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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